molecular formula C26H22N2O5 B2374891 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 897759-02-3

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2374891
CAS No.: 897759-02-3
M. Wt: 442.471
InChI Key: RSCQKRJSSGMCFX-UHFFFAOYSA-N
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Description

2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that combines the structural motifs of benzoyl, oxoquinoline, and dimethoxyphenyl acetamide. This compound is of significant interest due to its multifaceted applications in various scientific disciplines, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is:

  • Starting Material: : An appropriately substituted aniline derivative is used as the starting material.

  • Step 1: : Nitration to introduce nitro groups.

  • Step 2: : Reduction of nitro groups to amines.

  • Step 3: : Acylation to form intermediate benzoyl derivatives.

  • Step 4: : Cyclization reactions to form the oxoquinoline ring.

  • Step 5: : Finally, coupling with 2,4-dimethoxyphenyl acetic acid under specific conditions to obtain the target compound.

Industrial Production Methods

The industrial production would typically involve optimized versions of the above steps, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reagents would be selected to maximize yield and purity, while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions, where specific functional groups are targeted and modified.

  • Reduction: : Potential reduction of certain carbonyl groups within the molecule.

  • Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or hydrogenation catalysts can be used.

  • Substitution: : Typical reagents are halogens and halogenating agents, under conditions that promote electrophilic substitution.

Major Products

Depending on the type of reaction, the major products can include modified quinoline derivatives, reduced amides, or various substituted aromatics.

Scientific Research Applications

Chemistry

Used as a starting material or intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.

Biology

Investigated for potential bioactive properties, including antimicrobial, antiviral, and antitumor activities.

Medicine

Studied for its potential use in developing therapeutic agents, especially in targeting specific biological pathways.

Industry

Applied in the production of specialty chemicals and materials, leveraging its unique structural properties.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. For example:

  • Enzymes: : Inhibits or modifies the activity of enzymes involved in crucial biological pathways.

  • Receptors: : Binds to cellular receptors, modulating their activity.

Comparison with Similar Compounds

Compared to other oxoquinoline derivatives, 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the benzoyl and dimethoxyphenyl groups, which confer unique properties.

Similar Compounds

  • Quinoline Derivatives: : Often possess bioactive properties but may lack the specific activity spectrum.

  • Benzoyl Compounds: : Known for their role in pharmaceuticals but might not have the same multi-faceted applications.

  • Dimethoxyphenyl Derivatives: : Widely used in chemical synthesis but without the combined structural complexity.

There you go! That's a deep dive into the intriguing world of this compound. Any other chemical curiosities on your mind?

Properties

IUPAC Name

2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-32-18-12-13-21(23(14-18)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCQKRJSSGMCFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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